Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a sulfamoyl-substituted thiophene carboxylate derivative. Its structure features a thiophene ring substituted at the 2-position with a methyl carboxylate group, at the 3-position with a sulfamoyl moiety linked to a 4-ethylphenyl group, and at the 4-position with a phenyl group.
Properties
IUPAC Name |
methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-3-14-9-11-16(12-10-14)21-27(23,24)19-17(15-7-5-4-6-8-15)13-26-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSLYRSPNQHXET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonamide formation reaction, where an amine reacts with a sulfonyl chloride in the presence of a base.
Esterification: The carboxylate ester group is introduced through esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can occur at the carboxylate ester group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key structural analogs differ primarily in the substituents on the sulfamoyl group and the thiophene ring.
Table 1: Structural Comparison of Sulfamoyl Thiophene Carboxylates
*Estimated based on structural analogs due to lack of direct data.
a) Solubility and Polarity
- The morpholine derivative (C₁₁H₁₄N₂O₅S₂) exhibits higher water solubility due to the polar morpholine ring, making it suitable for drug formulations .
- In contrast, the 4-ethylphenyl and 4-phenyl substituents in the target compound increase lipophilicity, favoring agrochemical applications where membrane penetration is critical .
b) Hydrogen Bonding and Crystallinity
- The carbamoylphenyl analog (C₁₃H₁₂N₂O₅S₂) forms robust hydrogen bonds via its NH₂ group, enhancing crystalline stability .
- The bromo-methylphenyl derivative (C₂₀H₁₈BrNO₄S₂) may exhibit lower crystallinity due to steric hindrance from bromine and methyl groups .
c) Reactivity and Stability
- The bromo-substituted compound (C₂₀H₁₈BrNO₄S₂) is prone to nucleophilic substitution reactions, useful in synthetic intermediates .
- The methoxycarbonylmethyl analog (C₁₀H₁₂N₂O₆S₂) contains an electron-withdrawing ester group, which may reduce metabolic stability in biological systems .
Table 2: Comparison with Known Sulfonylurea Herbicides
| Herbicide Name | Substituents | Molecular Formula | Use |
|---|---|---|---|
| Metsulfuron-methyl | 4-Methoxy-6-methyl-1,3,5-triazinyl | C₁₄H₁₅N₅O₆S | Herbicide |
| Target Compound | 4-Ethylphenyl, 4-phenyl | C₂₁H₂₁NO₄S₂ (est.) | Potential herbicide |
Biological Activity
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene derivative family. Its unique structure, which includes a thiophene ring substituted with various functional groups, suggests significant potential for biological activity. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H19NO4S2
- Molecular Weight : 401.50 g/mol
- CAS Number : 895263-37-3
Structural Characteristics
The compound features:
- A thiophene ring which enhances its chemical reactivity.
- A sulfamoyl group , which is known to facilitate interactions with biomolecules.
- An ethylphenyl group , contributing to its lipophilicity and potential bioactivity.
Research indicates that compounds with similar thiophene structures exhibit various biological activities, including:
- Anticancer Properties : Thiophene derivatives have been investigated for their ability to inhibit cancer cell proliferation by interacting with specific proteins and enzymes involved in cell growth regulation.
- Anti-inflammatory Effects : The presence of the sulfamoyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Insulin Sensitization : Some studies suggest that similar compounds can improve insulin sensitivity and glucose tolerance, indicating potential applications in diabetes management .
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that thiophene derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target multiple pathways enhances its efficacy against resistant cancer types.
- Anti-inflammatory Activity :
- Diabetes Management :
Summary of Biological Activities
Future Research Directions
Further studies are needed to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo studies to evaluate therapeutic efficacy in disease models.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.
Q & A
Q. What are the key synthetic pathways for Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction intermediates be characterized?
- Methodological Answer : The synthesis typically involves three stages: (i) formation of the thiophene core via cyclization reactions (e.g., Gewald or Paal-Knorr synthesis), (ii) sulfamoylation at the 3-position using 4-ethylphenylsulfamoyl chloride, and (iii) esterification at the 2-position. Intermediate characterization employs / NMR to confirm regioselectivity, while mass spectrometry (HRMS) verifies molecular weight. For example, sulfamoyl group introduction can be tracked via NMR shifts at δ 10.2–10.8 ppm (NH) and δ 7.2–7.6 ppm (aromatic protons) .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : NMR identifies aromatic protons (δ 6.8–8.1 ppm), sulfamoyl NH (δ ~10.5 ppm), and ester methyl groups (δ ~3.8 ppm). NMR may detect fluorinated analogs if present.
- IR : Stretching vibrations for sulfonamide (S=O at ~1350 cm) and ester carbonyl (C=O at ~1700 cm).
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond in sulfamoyl group: ~1.76 Å) using software like SHELXL .
Q. How can researchers optimize crystallization conditions for structural analysis?
- Methodological Answer : Use solvent vapor diffusion with mixed polar/non-polar solvents (e.g., DCM/hexane). Monitor crystal growth via microscopy and validate with SHELXL refinement, checking R-factor convergence (< 0.05). ORTEP-3 or WinGX can visualize hydrogen-bonding networks (e.g., sulfamoyl NH∙∙∙O interactions) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and bioactivity?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA to assess reactivity. For example, electron-withdrawing sulfamoyl groups lower LUMO energy, enhancing electrophilicity .
- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Parameterize sulfamoyl groups for hydrogen bonding with active-site residues (e.g., Asp86 in COX-2) .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?
- Methodological Answer : Discrepancies (e.g., bond-length deviations > 0.05 Å) may arise from dynamic effects in solution vs. solid state. Validate via:
Q. How do substituents (e.g., 4-ethylphenyl) influence the compound’s supramolecular assembly?
- Methodological Answer : Analyze packing motifs via Mercury software. The 4-ethylphenyl group enhances hydrophobic interactions, while sulfamoyl groups form hydrogen-bonded dimers (graph-set notation: ). Compare with analogs (e.g., methyl vs. tert-butyl substituents) to quantify steric effects .
Q. What synthetic challenges arise in scaling up this compound, and how can they be mitigated?
- Methodological Answer :
- Low yields in sulfamoylation : Optimize using slow addition of sulfamoyl chloride at 0°C to minimize side reactions.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Methodological Tables
Table 1 : Key Crystallographic Parameters from SHELXL Refinement
| Parameter | Value |
|---|---|
| R-factor | < 0.05 |
| C-S bond length | 1.76 Å |
| Torsion angle (C-S-N-C) | 178.2° |
Table 2 : Comparative Reactivity of Substituents via DFT
| Substituent | HOMO (eV) | LUMO (eV) |
|---|---|---|
| Sulfamoyl | -6.2 | -1.8 |
| Phenyl | -5.9 | -1.5 |
| 4-Ethylphenyl | -6.0 | -1.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
